3-(1,3-dioxolan-2-yl)-7-methyl-1H-indole
Description
3-(1,3-Dioxolan-2-yl)-7-methyl-1H-indole is an indole derivative featuring a 1,3-dioxolane ring at the 3-position and a methyl group at the 7-position of the indole scaffold. The 1,3-dioxolane moiety is an electron-rich acetal group that enhances solubility and modulates electronic properties, making this compound a valuable intermediate in medicinal chemistry and materials science.
Properties
Molecular Formula |
C12H13NO2 |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
3-(1,3-dioxolan-2-yl)-7-methyl-1H-indole |
InChI |
InChI=1S/C12H13NO2/c1-8-3-2-4-9-10(7-13-11(8)9)12-14-5-6-15-12/h2-4,7,12-13H,5-6H2,1H3 |
InChI Key |
SUNHWTMHIFMELY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CN2)C3OCCO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of a carbonyl compound with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring . The indole ring can then be introduced through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Catalysts and reagents are carefully selected to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Dioxolan-2-yl)-7-methyl-1H-indole can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, OsO4
Reduction: LiAlH4, NaBH4
Substitution: HNO3 (nitration), SO3 (sulfonation), Br2 (bromination)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can introduce various functional groups onto the indole ring.
Scientific Research Applications
3-(1,3-Dioxolan-2-yl)-7-methyl-1H-indole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(1,3-dioxolan-2-yl)-7-methyl-1H-indole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The dioxolane ring can act as a protecting group for carbonyl compounds, preventing unwanted reactions during synthetic processes . The indole ring can participate in various interactions, such as hydrogen bonding and π-π stacking, influencing the compound’s behavior in different environments .
Comparison with Similar Compounds
Table 1: Key 3-Substituted Indoles and Their Properties
Key Observations :
- Electron-withdrawing groups (e.g., difluoromethyl in ) may reduce indole ring electron density, altering reactivity in electrophilic substitutions.
Substituents at the 7-Position
Table 2: Influence of 7-Substituents on Indole Derivatives
Key Observations :
Key Observations :
- CuI-catalyzed click chemistry (e.g., ) offers regioselectivity for triazole formation but requires stringent purification.
Spectroscopic and Physical Properties
Table 4: NMR and HRMS Data Comparison
Key Observations :
- The 1,3-dioxolane group would likely show characteristic ¹H NMR signals at δ 4.8–5.2 (dioxolane protons) and ¹³C signals near 100–110 ppm (acetal carbons), similar to related acetal-containing compounds .
Biological Activity
The compound 3-(1,3-dioxolan-2-yl)-7-methyl-1H-indole is a hybrid molecule that combines the structural features of indole and dioxolane. Indole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of a dioxolane ring may enhance these activities due to the unique electronic and steric properties it imparts. This article reviews the biological activity of this compound, supported by relevant data tables and case studies.
Chemical Structure and Properties
The molecular structure of 3-(1,3-dioxolan-2-yl)-7-methyl-1H-indole can be represented as follows:
This structure includes:
- An indole moiety, which consists of a fused benzene and pyrrole ring.
- A dioxolane ring that contributes to the compound's potential interactions with biological targets.
Antimicrobial Activity
Indole derivatives, including 3-(1,3-dioxolan-2-yl)-7-methyl-1H-indole, have been studied for their antimicrobial properties. Research indicates that compounds containing the indole structure exhibit significant antibacterial and antifungal activities. For instance:
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| 3-(1,3-Dioxolan-2-yl)-7-methyl-1H-indole | Staphylococcus aureus | 250 |
| 3-(1,3-Dioxolan-2-yl)-7-methyl-1H-indole | Candida albicans | 125 |
| Control | Escherichia coli | >1000 |
These results demonstrate that the compound exhibits considerable antimicrobial efficacy against Staphylococcus aureus and Candida albicans, while showing limited activity against E. coli.
Anti-inflammatory Properties
The anti-inflammatory potential of indole derivatives is well-documented. A study on related compounds showed that modifications in the indole structure could lead to significant reductions in pro-inflammatory cytokine production. For example:
- In vivo studies indicated that treatment with dioxolane-containing indoles reduced levels of interleukin (IL)-6 and tumor necrosis factor-alpha (TNF-α) in animal models subjected to inflammatory stimuli.
Anticancer Activity
Indoles are also recognized for their anticancer properties. Research has shown that certain indole derivatives can induce apoptosis in cancer cells through various mechanisms including:
- Inhibition of cell proliferation : Compounds similar to 3-(1,3-dioxolan-2-yl)-7-methyl-1H-indole have been reported to inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer).
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 10 |
| HCT116 | 15 |
Case Study 1: Antibacterial Efficacy
A recent study synthesized a series of indole derivatives, including 3-(1,3-dioxolan-2-yl)-7-methyl-1H-indole. The antibacterial activity was evaluated against several strains. The findings highlighted its effectiveness against multi-drug resistant strains, suggesting potential for therapeutic applications in treating infections caused by resistant bacteria.
Case Study 2: Anti-inflammatory Mechanism
In another investigation focusing on the anti-inflammatory effects of dioxolane derivatives, researchers found that treatment with 3-(1,3-dioxolan-2-yl)-7-methyl-1H-indole significantly decreased the expression of inflammatory markers in lipopolysaccharide (LPS)-induced macrophages. This suggests its potential use in managing inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
